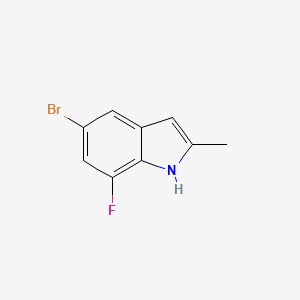
KadsulignanI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadsulignanI: is an organic compound with a complex structure. It belongs to the class of natural products known as lignans. Lignans are widely distributed in plants and exhibit diverse biological activities. This compound is specifically found in certain plant species and has drawn attention due to its potential health benefits.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of KadsulignanI involves several steps, including oxidative coupling reactions and cyclization. While the exact synthetic route may vary, researchers have successfully prepared it in the laboratory.
Reaction Conditions::- Oxidative coupling: This step typically involves using metal catalysts (such as palladium or copper) to couple two phenolic precursors.
- Cyclization: Intramolecular cyclization reactions lead to the formation of the characteristic lignan ring system.
Industrial Production:: this compound is not produced industrially on a large scale. Its isolation mainly occurs from natural sources, such as plant extracts.
Analyse Chemischer Reaktionen
Types of Reactions:: KadsulignanI can undergo various reactions:
Oxidation: It can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions may modify its structure.
Substitution: Substituents can be added or replaced on the aromatic rings.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce this compound.
Substitution: Various reagents can introduce substituents, such as halogens or alkyl groups.
Major Products:: The specific products depend on the reaction conditions and the starting material. this compound derivatives with altered functional groups are common outcomes.
Wissenschaftliche Forschungsanwendungen
KadsulignanI has been studied for its potential:
Antioxidant Properties: Due to its phenolic structure, it exhibits antioxidant activity.
Anti-Inflammatory Effects: It may modulate inflammatory pathways.
Anticancer Activity: Some studies suggest it could inhibit cancer cell growth.
Wirkmechanismus
The exact mechanism remains under investigation. KadsulignanI likely interacts with cellular targets, affecting signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
KadsulignanI shares similarities with other lignans, such as sesamin and pinoresinol. its unique structural features set it apart.
Eigenschaften
Molekularformel |
C25H28O8 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] propanoate |
InChI |
InChI=1S/C25H28O8/c1-6-18(26)33-20-13(3)12(2)7-14-8-16(28-4)22(29-5)24(27)25(14)10-30-23-19(25)15(20)9-17-21(23)32-11-31-17/h8-9,12-13,20H,6-7,10-11H2,1-5H3/t12-,13-,20-,25+/m1/s1 |
InChI-Schlüssel |
KHQMXOUCRGMHIQ-XIVQZWOISA-N |
Isomerische SMILES |
CCC(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Kanonische SMILES |
CCC(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


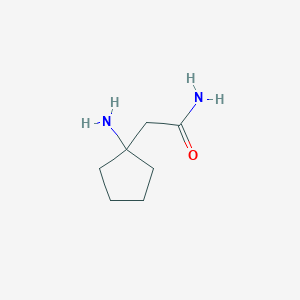
![2-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B13071665.png)
![2-[(4-Ethylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13071670.png)
![11-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13071677.png)
![1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071686.png)

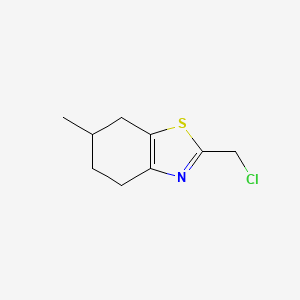
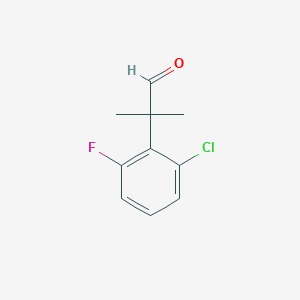
![2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid](/img/structure/B13071718.png)
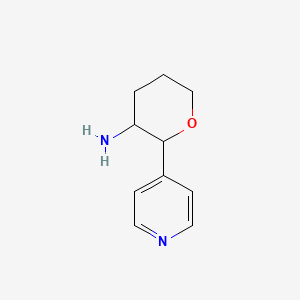

![Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)
![1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13071745.png)
